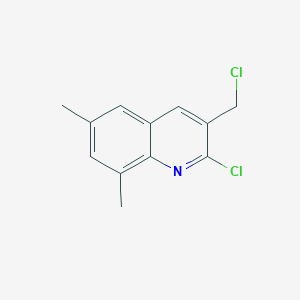

2-Chloro-3-chloromethyl-6,8-dimethylquinoline

Overview

Description

2-Chloro-3-chloromethyl-6,8-dimethylquinoline is a halogenated heterocyclic compound with the molecular formula C12H11Cl2N and a molecular weight of 240.13 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-chloromethyl-6,8-dimethylquinoline typically involves the chlorination of 6,8-dimethylquinoline. One common method includes the reaction of 6,8-dimethylquinoline with thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5) under reflux conditions . The reaction proceeds through the formation of an intermediate, which is then further chlorinated to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-chloromethyl-6,8-dimethylquinoline undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form quinoline derivatives with different functional groups.

Reduction Reactions: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) under basic conditions.

Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution: Formation of quinoline derivatives with various substituents.

Oxidation: Formation of quinoline N-oxides and other oxidized derivatives.

Reduction: Formation of amine derivatives and reduced quinoline compounds.

Scientific Research Applications

2-Chloro-3-chloromethyl-6,8-dimethylquinoline has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-chloromethyl-6,8-dimethylquinoline involves its interaction with various molecular targets. The compound can bind to DNA and proteins, leading to the inhibition of essential biological processes. It may also interfere with cellular signaling pathways, resulting in the modulation of gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-3-chloromethyl-6,7-dimethylquinoline

- 2-Chloro-3-chloromethyl-5,7-dimethylquinoline

- 4-Chloro-6,7-dimethylquinoline

- 2-Chloro-6,7-dimethoxy-4-methylquinoline

- 5,7-Dichloro-2-methylquinoline

- 4,7-Dichloro-2-methylquinoline

Uniqueness

2-Chloro-3-chloromethyl-6,8-dimethylquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .

Biological Activity

2-Chloro-3-chloromethyl-6,8-dimethylquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the quinoline family, which is known for a wide range of biological activities. Its structure includes two chlorine atoms and two methyl groups attached to the quinoline ring, which contribute to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites or allosteric sites. This inhibition affects metabolic pathways and signal transduction processes.

- DNA Interaction : It has been shown to intercalate into DNA, disrupting replication and transcription processes. This property is particularly relevant in the context of its anticancer activity.

- Protein Interactions : The compound also interacts with proteins, potentially altering their function and leading to cellular responses that can inhibit tumor growth or microbial proliferation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines. For instance:

- Cell Line Studies : The compound was tested on human cancer cell lines such as A549 (lung cancer), HT29 (colon cancer), and T24 (bladder cancer). The results showed substantial inhibitory effects with IC50 values indicating potent cytotoxicity .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 | 1.53 |

| This compound | HT29 | 0.77 |

| Reference Drug (Cisplatin) | A549 | 5.00 |

| Reference Drug (Cisplatin) | HT29 | 4.00 |

These results suggest that this compound may be more effective than traditional chemotherapeutic agents like cisplatin in certain contexts.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Studies have indicated that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Studies

- In Vitro Antitumor Activity : A study evaluated the antitumor effects of this compound on A549 and HT29 cell lines using the MTT assay. The results confirmed significant cytotoxic effects compared to control groups, indicating its potential as a therapeutic agent in oncology .

- Mechanistic Studies : Further investigations into the mechanisms revealed that the compound's ability to intercalate DNA was crucial for its anticancer effects. This was supported by assays that measured DNA damage and cellular apoptosis in treated cells.

Properties

IUPAC Name |

2-chloro-3-(chloromethyl)-6,8-dimethylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N/c1-7-3-8(2)11-9(4-7)5-10(6-13)12(14)15-11/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSRGSBHXSKFHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=C(C(=N2)Cl)CCl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588975 | |

| Record name | 2-Chloro-3-(chloromethyl)-6,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948290-71-9 | |

| Record name | 2-Chloro-3-(chloromethyl)-6,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.